Home > Products > Screening Compounds P6267 > 2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]-N-(2-phenylethyl)acetamide
2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]-N-(2-phenylethyl)acetamide -

2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]-N-(2-phenylethyl)acetamide

Catalog Number: EVT-3638851
CAS Number:
Molecular Formula: C23H23N5O4
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MRS1706 is a selective antagonist of the adenosine A2B receptor subtype. Adenosine receptors are a family of G protein-coupled receptors found throughout the body, playing a crucial role in various physiological processes such as regulating cardiovascular function, neurotransmission, and inflammatory responses. MRS1706 exhibits high affinity for the A2B receptor subtype while displaying minimal interaction with other adenosine receptor subtypes (A1, A2A, A3). This selectivity makes MRS1706 a valuable tool for researchers studying the specific roles and functions of the A2B receptor in various biological systems.

Mechanism of Action

MRS1706 acts as a competitive antagonist at the adenosine A2B receptor. This means it binds to the receptor at the same site as the endogenous ligand, adenosine, but does not activate it. By occupying the binding site, MRS1706 effectively blocks adenosine from binding and activating the A2B receptor, thereby inhibiting downstream signaling pathways associated with A2B receptor activation.

Interestingly, MRS1706 has also been shown to act as an inverse agonist on certain constitutively active mutants of the human A2B receptor. Inverse agonists not only block agonist binding but can also reduce the basal activity of a receptor, essentially pushing it into an inactive state.

Applications
  • Vascular Biology: MRS1706 has been instrumental in studying the role of A2B receptors in vascular function. For instance, research suggests that endothelial dysfunction in men with vasculogenic erectile dysfunction may be linked to a loss of adenosine A2B receptor activity, evidenced by the reduced effectiveness of NECA-induced relaxation in the presence of MRS1706.
  • Inflammation and Immune Response: The A2B receptor is believed to modulate inflammatory processes. MRS1706 has been employed to investigate the role of A2B receptors in regulating neutrophil activity and the potential for therapeutic intervention in inflammatory conditions.
  • Angiogenesis: Research suggests that activating A2A receptors promotes angiogenesis by suppressing the antiangiogenic protein, thrombospondin 1 (TSP1). While MRS1706 targets A2B receptors, its use in conjunction with A2A agonists can help delineate the specific contributions of each receptor subtype in angiogenesis.
  • Gastrointestinal Physiology: Studies on duodenal bicarbonate secretion have used MRS1706 to confirm the role of luminal adenosine acting through A2B receptors in stimulating this process.

(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)(dimethylphenylphosphine)gold(I)

  • Compound Description: This compound features a theophyllinate ligand (C7H7N4O2-) coordinated to a gold(I) atom through a deprotonated nitrogen atom. The gold atom is also linearly coordinated to a dimethylphenylphosphine ligand [].

5′-N-Ethylcarboxamidoadenosine (NECA)

  • Compound Description: NECA is a nonselective adenosine receptor agonist that exhibits activity across multiple adenosine receptor subtypes [, , ]. It has been shown to produce concentration-dependent relaxations in phenylephrine-contracted tissues [].
  • Compound Description: MRS 1754 is a potent and selective antagonist for the adenosine A2B receptor [, ]. It is often used in research to investigate the specific roles of A2B receptors by blocking their activation.

2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino] acetamide (Compound 5)

  • Compound Description: This compound is a theophylline-7-acetyl semicarbazide hybrid identified as a potential candidate for further in vivo evaluations due to its low neurotoxicity, high neuroprotection, and MAO-B inhibitory activity [].

8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-[3H] methylxanthine ([3H]Kf17837S)

  • Compound Description: This compound is a radioligand that exhibits high selectivity for the adenosine A2A receptor []. It has been used extensively in binding studies to characterize A2A receptors in rat brain membranes.

2-[p-(2-[3H]carboxyethyl)phenethylamino]-5′-N-ethyl- carboxamidoadenosine ([3H]CGS21680)

  • Compound Description: [3H]CGS21680 is a radiolabeled agonist that shows selectivity for the adenosine A2A receptor []. It has been used as a tool to study the binding characteristics and distribution of A2A receptors in the brain.

8-cyclopentyl-1,3-dipropylxanthine (DPCPX)

  • Compound Description: DPCPX is an antagonist of the adenosine A1 receptor []. It is often used in research to block the actions of adenosine at A1 receptors, allowing for the investigation of the roles of other adenosine receptor subtypes.

N-[2-(dimethylamino)ethyl]-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide (Xanthine amine congener)

  • Compound Description: This compound is an adenosine receptor antagonist with a reported affinity for the A2A receptor subtype [].

8-(noradamantan-3-yl)-1,3-dipropylxanthine

  • Compound Description: This compound is an adenosine receptor antagonist that displays affinity for the A2A receptor [].

2-chloroadenosine

  • Compound Description: This compound is a stable analog of adenosine and acts as an agonist at adenosine receptors []. It has been shown to induce concentration-dependent relaxation in phenylephrine-contracted tissues.

2-phenylaminoadenosine (CV1808)

  • Compound Description: CV1808 is an agonist that demonstrates selectivity for both A2A and A2B adenosine receptors []. It is frequently employed in research to activate these receptor subtypes and investigate their downstream effects.

2-(2-furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH58261)

  • Compound Description: SCH58261 acts as an antagonist with selectivity for the A2A adenosine receptor subtype [].

2-Chloro-N6-cyclopentyladenosine (CCPA)

  • Compound Description: CCPA acts as a selective agonist for the A1 adenosine receptor [].

N6‐(3‐iodobenzyl)‐adenosine‐5′‐N‐methylu‐ronamide (IB‐MECA)

  • Compound Description: IB-MECA functions as a selective agonist for the A3 adenosine receptor [].

2‐P‐(2‐carboxyethyl)phenethyl‐amino‐5′‐N‐ethyl‐carboxamidoadenosine (CGS21680)

  • Compound Description: CGS21680 is a selective agonist for the adenosine A2A receptor [].

2-(3,4-dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

  • Compound Description: MRE2028F20 is an 8-heterocycle-substituted xanthine designed as a potent and selective A2B adenosine receptor antagonist []. It exhibits nanomolar affinity for the A2B receptor and good selectivity over other adenosine receptor subtypes [].

N-benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

  • Compound Description: MRE2029F20 is a potent and selective A2B adenosine receptor antagonist that exhibits nanomolar affinity for the A2B receptor with high selectivity over other adenosine receptor subtypes. It has been utilized as a radioligand ([3H]MRE 2029-F20) to study A2B receptors in recombinant and native systems [].

N-(3,4-dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

  • Compound Description: MRE2030F20 is another example of an 8-pyrazole substituted xanthine designed as a potent and selective A2B adenosine receptor antagonist []. It exhibits nanomolar affinity for the A2B receptor and good selectivity over other adenosine receptor subtypes [].

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

  • Compound Description: This series of compounds represents a group of 7,8-disubstituted theophylline derivatives incorporating a pyrazole ring at the 8-position. These compounds were synthesized and evaluated for their antioxidant and anti-inflammatory properties, with those containing a phenylalyl radical at the 7-position showing promising results [].
  • Compound Description: ZM241385 is an antagonist that exhibits selectivity for the A2A adenosine receptor subtype [, , ]. It has been widely employed in research to investigate the specific roles of A2A receptors.
  • Compound Description: This series of compounds represents a novel group of adenosine receptor agonists, with specific derivatives like ATL146e and ATL193 exhibiting high potency for the A2A receptor subtype []. These compounds act by stimulating cyclic AMP production in neutrophils, leading to the inhibition of the oxidative burst, a key process in the inflammatory response [].

4-(3-[6-amino-9-(5-ethylcarbamoyl-3,4-dihydroxy-tetrahydro-furan-2-yl)-9H-purin-2-yl]-prop-2-ynyl)-cyclohexanecarboxylic acid methyl ester (ATL146e)

  • Compound Description: ATL146e is a potent agonist of human A2A ARs. It also shows agonistic activity at human A3 ARs with comparable potency to CGS21680 [].
  • Compound Description: ATL193 is a potent agonist of human A2A ARs [].

N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)-benzamide (AMTB)

  • Compound Description: AMTB is an inhibitor of the transient receptor potential (TRP) M8 channel []. It is used to investigate the role of TRPM8 channels in various physiological processes, including vascular responses to temperature changes.
  • Relevance: While AMTB is not directly related to adenosine receptors, its ability to inhibit TRPM8 channels, which are involved in temperature-sensitive vascular responses, provides context for understanding the broader physiological effects of mild hypothermia []. This is relevant because the target compound, 2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]-N-(2-phenylethyl)acetamide, is an A2B receptor antagonist, and A2B receptors have been implicated in regulating vascular tone.

2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047)

  • Compound Description: HC-067047 is an antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel []. It is used to study the role of TRPV4 channels in various physiological and pathological conditions.

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide (HC-030031)

  • Compound Description: HC-030031 acts as an antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel []. It is commonly used to study the role of TRPA1 channels in pain, inflammation, and other physiological processes.
  • Relevance: HC-030031's activity as a TRPA1 channel antagonist, in the context of vascular responses to mild hypothermia [], is relevant to understanding the broader physiological effects of temperature changes on the vasculature. While not directly related to adenosine receptors, the study highlighting HC-030031 provides context for understanding vascular responses, which is relevant because the target compound, 2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]-N-(2-phenylethyl)acetamide, as an A2B receptor antagonist, may also influence vascular tone.

Isopropylamine NONOate (IPA/NO)

  • Compound Description: IPA/NO is a nitric oxide (NO) donor that is used to study the effects of NO on various physiological processes, including vasodilation. It has been suggested as a potential therapeutic agent for hypertension-related cardiovascular disorders [].
  • Relevance: While IPA/NO is not structurally related to adenosine receptors, its role as a vasodilator and its potential therapeutic use in cardiovascular disorders makes it relevant in understanding the broader context of vascular regulation, especially considering the target compound, 2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]-N-(2-phenylethyl)acetamide,'s potential implications in cardiovascular health due to its A2B receptor antagonism [].

Properties

Product Name

2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]-N-(2-phenylethyl)acetamide

IUPAC Name

2-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)phenoxy]-N-(2-phenylethyl)acetamide

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C23H23N5O4/c1-27-21-19(22(30)28(2)23(27)31)25-20(26-21)16-8-10-17(11-9-16)32-14-18(29)24-13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,24,29)(H,25,26)

InChI Key

LILCYRREISQMAB-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.